5-Bromo-2-(methylamino)pyrimidine-4-carboxylic acid is a halogenated heterocyclic compound with significant applications in medicinal chemistry and biological research. Its molecular formula is C₆H₆BrN₃O₂, and it has a molecular weight of approximately 220.03 g/mol. This compound is classified as a potentially harmful substance, particularly if ingested, inhaled, or in contact with skin, necessitating proper handling precautions in laboratory settings.
This compound is derived from pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms. It falls under the category of pyrimidine derivatives, which are extensively studied for their biological activities. The presence of the bromine atom enhances its reactivity, making it suitable for various synthetic applications.
The synthesis of 5-Bromo-2-(methylamino)pyrimidine-4-carboxylic acid typically involves several key steps:
The reaction conditions typically involve stirring at room temperature or slightly elevated temperatures until the desired product is formed. In industrial applications, continuous flow processes may be used to enhance yield and purity through precise control of reaction parameters.
The molecular structure of 5-Bromo-2-(methylamino)pyrimidine-4-carboxylic acid features:
The compound exhibits a melting point range of 173–174 °C, indicating its solid state under standard conditions. Its density is approximately 1.7 g/cm³, and it is slightly soluble in water (0.42 g/L).
5-Bromo-2-(methylamino)pyrimidine-4-carboxylic acid can participate in various chemical reactions, including:
These reactions are crucial for developing new compounds with potential pharmaceutical applications.
The mechanism of action for 5-Bromo-2-(methylamino)pyrimidine-4-carboxylic acid primarily involves its role as an enzyme inhibitor. It has been identified as a potential scaffold for developing kinase inhibitors, which are vital in regulating various cellular processes.
This mechanism suggests potential applications in cancer therapy and other diseases where kinase activity is dysregulated.
These properties indicate that the compound is stable under normal laboratory conditions but requires careful handling due to its irritant nature.
5-Bromo-2-(methylamino)pyrimidine-4-carboxylic acid has several significant applications:
5-Bromo-2-(methylamino)pyrimidine-4-carboxylic acid (CAS: 937647-22-8) represents a strategically functionalized pyrimidine derivative with substantial utility in modern drug design. Its molecular architecture (C₆H₆BrN₃O₂, MW: 232.04 g/mol) integrates three key pharmacophoric elements: a halogenated pyrimidine core, a secondary amine, and a carboxylic acid moiety [4] [7]. This trifunctional design enables versatile molecular interactions:
Table 1: Substituent Effects on Pyrimidine Bioactivity
Compound | C2 Substituent | C5 Substituent | Key Applications |
---|---|---|---|
Target Compound | Methylamino | Bromo | Kinase inhibitors, Antibacterials |
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | Methylthio (SCH₃) | Bromo | Antiviral intermediates [2] [8] |
5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid | Methylsulfonyl | Bromo | Electrophilic warheads |
The molecule’s conformational rigidity (melting point: 173–174°C) stabilizes bioactive conformations, while its moderate molecular weight (<250 g/mol) aligns with "fragment-like" properties for lead optimization [4] [7]. Synthetic derivatization occurs regioselectively: bromine permits Pd-catalyzed cross-coupling (Suzuki, Sonogashira), the carboxylic acid enables peptide coupling, and the methylamino group undergoes acylation/reductive amination [10]. This versatility underpins its role in developing kinase inhibitors, where the pyrimidine core mimics ATP’s purine, and antibacterial agents targeting dihydrofolate reductase [7].
The medicinal exploration of pyrimidine carboxylic acids originated in the mid-20th century with foundational synthetic methodologies. Early routes relied on:
The 1980s–2000s saw strategic refinements:
Table 2: Historical Development Timeline of Pyrimidine Carboxylic Acids
Era | Synthetic Advance | Medicinal Chemistry Impact |
---|---|---|
1950s | Bromomucic acid + thiourea condensations [9] | Enabled first bioactive pyrimidine carboxylates |
1980s | Oxidative decarboxylation techniques [6] | Streamlined scaffold hopping for antiviral agents |
2000s–Present | Pd-catalyzed C–N coupling at C2 [4] [10] | Direct synthesis of methylamino derivatives for kinase R&D |
Contemporary applications leverage the compound’s triple functionality:
The scaffold’s evolution exemplifies "molecular hybridization": early methylthio intermediates (e.g., 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid, CAS: 50593-92-5) served as progenitors, with modern C2 amination optimizing target affinity and pharmacokinetics [8] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1